1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine 1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18110407
InChI: InChI=1S/C11H12F3N3O/c12-11(13,14)9-1-3-10(4-2-9)16-5-7-17(15-18)8-6-16/h1-4H,5-8H2
SMILES:
Molecular Formula: C11H12F3N3O
Molecular Weight: 259.23 g/mol

1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine

CAS No.:

Cat. No.: VC18110407

Molecular Formula: C11H12F3N3O

Molecular Weight: 259.23 g/mol

* For research use only. Not for human or veterinary use.

1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine -

Specification

Molecular Formula C11H12F3N3O
Molecular Weight 259.23 g/mol
IUPAC Name 1-nitroso-4-[4-(trifluoromethyl)phenyl]piperazine
Standard InChI InChI=1S/C11H12F3N3O/c12-11(13,14)9-1-3-10(4-2-9)16-5-7-17(15-18)8-6-16/h1-4H,5-8H2
Standard InChI Key YNNNTEMDCIRZGS-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)N=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecule consists of a piperazine ring (a six-membered diamine) substituted at the 4-position with a nitroso (-N=O) group and a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group (-CF₃) is para to the piperazine linkage, creating a sterically hindered yet electronically polarized structure. X-ray crystallography of analogous piperazine derivatives reveals chair conformations for the heterocyclic ring, with torsional adjustments minimizing steric clashes between substituents . The nitroso group adopts a planar configuration, facilitating resonance stabilization and potential coordination with metal ions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂F₃N₃O
Molecular Weight259.23 g/mol
Boiling PointNot Reported
Melting Point380–381 K (crude product)
SolubilityModerate in organic solvents

Spectral Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR spectra show distinct signals for the piperazine protons (δ 2.5–3.5 ppm) and aromatic protons from the trifluoromethylphenyl group (δ 7.0–7.5 ppm). The nitroso group’s influence is evident in deshielded neighboring protons.

  • ¹³C NMR confirms the presence of the CF₃ group (q, J = 256 Hz) and the nitroso-bearing carbon (δ ~150 ppm) .

Infrared Spectroscopy (IR):
Strong absorption bands at ~1,520 cm⁻¹ (N=O stretch) and ~1,350 cm⁻¹ (C-F stretch) are diagnostic .

Mass Spectrometry:
Electron ionization (EI-MS) fragments reveal a molecular ion peak at m/z 259.23, with characteristic losses of NO (30 Da) and CF₃ (69 Da) .

Synthesis and Structural Elucidation

Synthetic Routes

Two primary methods dominate the synthesis of 1-nitroso-4-[4-(trifluoromethyl)phenyl]piperazine:

  • Nitrobenzene Reduction Pathway:
    Piperazine reacts with 4-(trifluoromethyl)nitrobenzene in ethanol under reflux, followed by reduction with sodium borohydride (NaBH₄) or tin(II) chloride (SnCl₂). This method yields the nitroso derivative via in situ generation of a hydroxylamine intermediate .

    C₆H₅CF₃NO₂ + C₄H₁₀N₂ → C₁₁H₁₂F₃N₃O + H₂O\text{C₆H₅CF₃NO₂ + C₄H₁₀N₂ → C₁₁H₁₂F₃N₃O + H₂O}
  • Isocyanate Condensation Route:
    Piperazine reacts with 4-(trifluoromethyl)phenyl isocyanate in acetonitrile, followed by treatment with hydroxylamine hydrochloride. This one-pot procedure avoids isolation of intermediates and achieves yields >90% .

Crystallographic Insights

Single-crystal X-ray diffraction of related piperazine carbothioamides (e.g., N-ethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide) reveals chair conformations for the piperazine ring and torsional angles of ~135° between aromatic and heterocyclic planes . Intramolecular hydrogen bonds (N-H···S, 2.51 Å) stabilize the structure, while van der Waals interactions dominate crystal packing .

TargetMechanismPotential Application
Serotonin receptorsPartial agonismAntidepressants
Nitric oxide synthaseNO donationCardiovascular drugs
Bacterial topoisomeraseEnzyme inhibitionAntibacterials

Recent Advances and Future Directions

Solubility Enhancement

Co-crystallization with cyclodextrins or ionic liquids improves aqueous solubility, facilitating drug formulation .

Catalytic Applications

The nitroso group’s redox activity enables use in asymmetric catalysis. For example, palladium complexes of this compound catalyze Suzuki-Miyaura couplings with enantiomeric excess >90% .

Computational Modeling

Density functional theory (DFT) studies predict strong binding affinity (ΔG = -8.2 kcal/mol) for the 5-HT₂A serotonin receptor, guiding rational drug design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator